1-(2-Chloro-4-fluorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Overview
Description
1-(2-Chloro-4-fluorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound featuring a unique structure that combines a benzoyl group with a fluorine and chlorine substitution, an azetidine ring, and an octahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. The process begins with the preparation of the benzoyl chloride derivative, which is then subjected to nucleophilic substitution reactions to introduce the fluorine and chlorine atoms. The azetidine ring is formed through cyclization reactions, often involving amine precursors and suitable catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-fluorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine
- 1-(2-Chloro-6-fluorobenzoyl)pyrrolidine
- 1-(3-Chloro-4-methylbenzoyl)pyrrolidine
Uniqueness: 1-(2-Chloro-4-fluorobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine stands out due to its combination of a benzoyl group with both fluorine and chlorine substitutions, along with the presence of an azetidine ring and an octahydrocyclopenta[c]pyrrole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O/c18-16-6-13(19)4-5-15(16)17(22)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVVROIXUSZEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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